N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that features a pyridine ring attached to a benzenesulfonamide moiety with a trifluoromethyl group
Mechanism of Action
Target of Action
The primary target of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is the jasmonate (JA) pathway in plants . This compound can upregulate JA-inducible defense genes in plants .
Mode of Action
This compound: interacts with its targets by mimicking the action of methyl jasmonate (MeJA), a plant hormone . Despite having no structural similarity to MeJA, it acts as an agonist of MeJA-dependent responses .
Biochemical Pathways
The application of This compound significantly upregulates some genes involved in the alkaloid biosynthesis pathways . These pathways are part of the five major secondary metabolic pathways: the alkaloid, terpenoid, phenylpropanoid, flavonoid, and anthocyanin pathways .
Result of Action
The molecular and cellular effects of This compound ’s action include the upregulation of JA-inducible defense genes without severe growth inhibition . It leads to the accumulation of nicotine, a well-known JA-inducible alkaloid involved in defense responses .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Its ability to uncouple defense responses from growth inhibition suggests that it may be a strong candidate for use in crop protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of pyridin-2-ylmethylamine with 3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(quinolin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide: Contains a quinoline ring instead of a pyridine ring, which may affect its binding affinity and specificity.
N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide: The trifluoromethyl group is positioned differently, potentially altering its reactivity and interactions.
Uniqueness
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the trifluoromethyl group and the combination of the pyridine and benzenesulfonamide moieties
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)10-4-3-6-12(8-10)21(19,20)18-9-11-5-1-2-7-17-11/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTJVEATSWREIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.